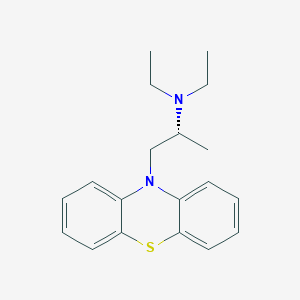
(+)-Ethopropazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Profenamine is a chiral compound known for its significant pharmacological properties. It is an enantiomer of profenamine, which is used in various therapeutic applications. The ®-enantiomer is often studied for its unique biological activities and potential benefits in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-profenamine typically involves chiral resolution techniques or asymmetric synthesis. One common method is the resolution of racemic profenamine using chiral acids or bases to separate the ®- and (S)-enantiomers. Asymmetric synthesis can also be employed, where chiral catalysts or reagents are used to preferentially produce the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-profenamine often involves large-scale chiral resolution processes. These processes are optimized for high yield and purity, using advanced separation techniques such as chromatography or crystallization. The choice of method depends on factors like cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-Profenamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert ®-profenamine into its corresponding N-oxide derivative.
Reduction: Reduction reactions can be used to modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions can produce a wide range of substituted aromatic compounds.
Scientific Research Applications
®-Profenamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: Studies often focus on its interaction with biological targets, such as enzymes and receptors.
Medicine: ®-Profenamine is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals, where its chiral properties are particularly valuable.
Mechanism of Action
The mechanism of action of ®-profenamine involves its interaction with specific molecular targets in the body. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
(S)-Profenamine: The enantiomer of ®-profenamine, often studied for its different biological activities.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with similar structural features.
Naproxen: Another NSAID with comparable therapeutic effects.
Uniqueness
®-Profenamine is unique due to its specific chiral properties, which can lead to different pharmacological effects compared to its enantiomer or other similar compounds. Its selective interaction with biological targets makes it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
852369-53-0 |
|---|---|
Molecular Formula |
C19H24N2S |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
(2R)-N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3/t15-/m1/s1 |
InChI Key |
CDOZDBSBBXSXLB-OAHLLOKOSA-N |
SMILES |
CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |
Isomeric SMILES |
CCN(CC)[C@H](C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |
Canonical SMILES |
CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















